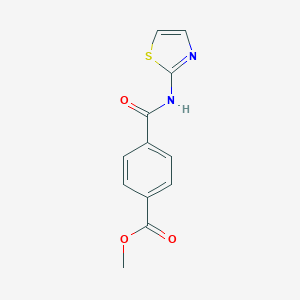![molecular formula C16H10N4O4 B250544 Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate (DCDC) is a synthetic compound that has been studied for its potential applications in scientific research. DCDC is a heterocyclic compound that contains two fused rings, which makes it a unique molecule with interesting properties.
Mecanismo De Acción
The mechanism of action of Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate is not fully understood. However, it has been suggested that Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate may inhibit the activity of enzymes involved in inflammation and tumor growth. Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate has also been shown to have anti-microbial effects against a variety of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation of using Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate. One direction is to further investigate its anti-inflammatory, anti-tumor, and anti-microbial properties. Another direction is to study its potential as a fluorescent probe for detecting DNA damage. Additionally, more research is needed to understand the mechanism of action of Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate and how it interacts with enzymes and other molecules in the body.
Métodos De Síntesis
The synthesis of Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate involves a multistep reaction that starts with the condensation of anthranilic acid with acetic anhydride to form 2-acetylamino benzoic acid. The next step involves the reaction of 2-acetylamino benzoic acid with 2-nitrobenzaldehyde in the presence of sodium acetate to form 2-(2-nitrobenzylideneamino) benzoic acid. This compound is then reduced using sodium borohydride to form 2-(2-aminobenzylideneamino) benzoic acid, which is then cyclized with ethyl oxalate to form Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate.
Aplicaciones Científicas De Investigación
Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Propiedades
Fórmula molecular |
C16H10N4O4 |
|---|---|
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
dimethyl 2,3,9,10-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene-6,13-dicarboxylate |
InChI |
InChI=1S/C16H10N4O4/c1-23-15(21)7-3-9-13-10(4-7)18-20-12-6-8(16(22)24-2)5-11(14(12)13)19-17-9/h3-6H,1-2H3 |
Clave InChI |
TZEOPWXVQNXIPP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=NN=C3C=C(C=C4C3=C2C(=C1)N=N4)C(=O)OC |
SMILES canónico |
COC(=O)C1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)

![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B250482.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)